2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine
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Description
2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C13H11N3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine is the Filamentous temperature-sensitive mutant Z (FtsZ) protein . FtsZ is a key cell-division protein recognized as an important target for anti-bacterial drug discovery, especially in the context of rising multi-drug resistance .
Mode of Action
This compound interacts with its target, the FtsZ protein, in a specific manner. Docking studies were used to identify potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for FtsZ . The compound showed similar inhibitory action on FtsZ and cell division as Vitamin K3 .
Biochemical Pathways
It is known that the compound inhibits the growth of certain bacteria by targeting the ftsz protein, leading to the arrest of cell division .
Pharmacokinetics
It is generally understood that the electron-withdrawing substituents at the 2-position of imidazo[1,2-a]pyridine can influence the activity of the parent compound .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth. Specifically, the compound has shown anti-bacterial action against certain bacteria without any activity on other bacteria .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific functional groups present in the compound .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against various diseases, suggesting that 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine may also influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(phenylsulfanylmethyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-5-12(6-3-1)17-10-11-9-16-8-4-7-14-13(16)15-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLIFABYKGENIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.